molecular formula C10H15F2NO B2797506 N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide CAS No. 2224205-76-7

N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide

Cat. No.: B2797506
CAS No.: 2224205-76-7
M. Wt: 203.233
InChI Key: HKWDCKKSDUJYIM-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide typically involves the introduction of the difluoromethyl group into a cyclohexyl ring followed by the formation of the prop-2-enamide moiety. One common method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto a cyclohexyl precursor. This can be achieved through various difluoromethylation reactions, including electrophilic, nucleophilic, and radical methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the cyclohexyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of non-ozone depleting difluorocarbene reagents is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized cyclohexyl derivatives .

Mechanism of Action

The mechanism by which N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The difluoromethyl group can form strong bonds with various atoms, influencing the compound’s reactivity and stability. The molecular pathways involved include the formation of stable intermediates and the facilitation of specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide is unique due to its specific combination of the difluoromethyl group and the prop-2-enamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where stability and reactivity are crucial .

Properties

IUPAC Name

N-[4-(difluoromethyl)cyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO/c1-2-9(14)13-8-5-3-7(4-6-8)10(11)12/h2,7-8,10H,1,3-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWDCKKSDUJYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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